molecular formula C34H40N2O8S2 B12073018 SulfoCy7Carboxylicacids(methyl)

SulfoCy7Carboxylicacids(methyl)

Cat. No.: B12073018
M. Wt: 668.8 g/mol
InChI Key: BUJQQICVGXKLAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

SulfoCy7Carboxylicacids(methyl) can be synthesized through several methods, including the oxidation of substituted alkylbenzenes with potassium permanganate (KMnO₄), the oxidation of primary alcohols or aldehydes, and the hydrolysis of nitriles . Another method involves the carboxylation of Grignard reagents by reacting them with carbon dioxide (CO₂) to yield a metal carboxylate, followed by protonation to give a carboxylic acid .

Industrial Production Methods

Industrial production of SulfoCy7Carboxylicacids(methyl) typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

SulfoCy7Carboxylicacids(methyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

SulfoCy7Carboxylicacids(methyl) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of SulfoCy7Carboxylicacids(methyl) involves its ability to absorb and emit light in the NIR range. This property is due to its unique molecular structure, which allows it to interact with specific molecular targets and pathways. The compound’s high molar extinction coefficient and quantum yield enhance its effectiveness as a fluorescent marker .

Comparison with Similar Compounds

SulfoCy7Carboxylicacids(methyl) can be compared with other similar compounds, such as:

SulfoCy7Carboxylicacids(methyl) stands out due to its improved quantum yield, high molar extinction coefficient, and excellent aqueous solubility, making it a preferred choice for various research applications .

Biological Activity

SulfoCy7Carboxylic acids (methyl) are a subset of sulfo-Cyanine dyes, specifically designed for biological applications due to their unique properties. This article explores the biological activity of these compounds, focusing on their applications in imaging, bioconjugation, and their potential therapeutic roles.

Overview of SulfoCy7Carboxylic Acids

Sulfo-Cyanine7 (Sulfo-Cy7) is a near-infrared (NIR) fluorescent dye known for its high water solubility and photostability. The carboxylic acid derivative, particularly the methyl variant, enhances its utility as a fluorescent marker without the need for further conjugation to other molecules. This compound is characterized by:

  • Chemical Formula : C37H43N2NaO8S2
  • Molecular Weight : 730.47 g/mol
  • Purity : ≥95% (HPLC)
  • Solubility : Good in water, DMF, and DMSO; low in non-polar solvents
  • Excitation/Emission Maxima : 750 nm / 773 nm

1. In Vivo Imaging

SulfoCy7Carboxylic acids are primarily utilized in in vivo imaging due to their NIR fluorescence properties. This allows for deep tissue penetration with minimal background interference. Studies indicate that these dyes can be effectively used in various imaging modalities, including:

  • Fluorescence Microscopy : High-resolution imaging of biological specimens.
  • Flow Cytometry : Precise analysis and sorting of cells based on fluorescence signals.
  • Animal Models : Used extensively in preclinical studies to monitor disease progression and treatment efficacy.

2. Bioconjugation

The carboxylic acid group allows for straightforward conjugation with biomolecules such as proteins and antibodies. This property is crucial for developing targeted therapies and diagnostics. For instance, one study demonstrated the conjugation of SulfoCy7 to hepsin-targeting compounds, which exhibited significant binding affinity and selective uptake in cancerous cells:

CompoundTargetIC50 (nM)
Compound 30PSMA28
Compound 30Hepsin2800

This dual-targeting approach enhances the specificity of imaging agents in cancer diagnostics.

3. Therapeutic Potential

Emerging research suggests that SulfoCy7 derivatives may also possess therapeutic properties beyond their imaging capabilities. For example, compounds linked with anticancer agents have shown promising results in inhibiting tumor growth in vitro and in vivo:

  • A study involving a dual-targeted compound linked with SulfoCy7 showed enhanced retention in tumors expressing both PSMA and hepsin compared to those expressing only PSMA . This indicates a potential for developing more effective cancer treatments utilizing these dyes as delivery vehicles.

Case Study 1: Imaging Efficacy

In a comparative study involving various fluorescent dyes, SulfoCy7 demonstrated superior imaging capabilities due to its high quantum yield and stability under physiological conditions. Mice injected with SulfoCy7-labeled biomolecules exhibited clear fluorescence signals detectable up to several hours post-injection, allowing researchers to track drug distribution effectively .

Case Study 2: Targeted Therapy Development

A recent investigation into the synthesis of hepsin inhibitors linked with SulfoCy7 revealed that these compounds not only inhibited target activity but also provided real-time imaging capabilities during therapeutic assessments. The ability to visualize drug action at the cellular level represents a significant advancement in cancer therapy .

Properties

Molecular Formula

C34H40N2O8S2

Molecular Weight

668.8 g/mol

IUPAC Name

2-[(1E,3E,5E,7E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C34H40N2O8S2/c1-33(2)26-22-24(45(39,40)41)17-19-28(26)35(5)30(33)14-10-7-6-8-11-15-31-34(3,4)27-23-25(46(42,43)44)18-20-29(27)36(31)21-13-9-12-16-32(37)38/h6-8,10-11,14-15,17-20,22-23H,9,12-13,16,21H2,1-5H3,(H2-,37,38,39,40,41,42,43,44)

InChI Key

BUJQQICVGXKLAD-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C

Origin of Product

United States

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